Sennoside A,B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

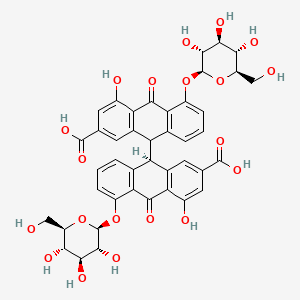

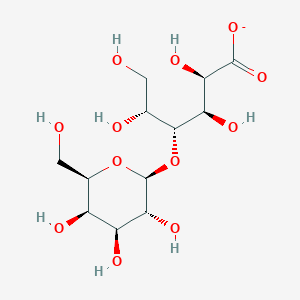

Sennosides A and B are natural dianthrone glycosides primarily derived from medicinal plants such as Senna alexandrina and Rheum officinale. These compounds are well-known for their potent laxative properties and have been used in traditional herbal medicine for centuries . Sennosides A and B are the main bioactive components responsible for the purgative effects of senna and rhubarb .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sennosides A and B can be synthesized through the extraction of senna leaves and pods using aqueous methanol. The extraction process typically involves using a 50% methanol solution at room temperature (20-30°C) . The extracted mixture is then purified to isolate the sennosides.

Industrial Production Methods: In industrial settings, the preparation of sennosides involves large-scale extraction from senna plant materials. The process includes:

- Harvesting senna leaves and pods.

- Drying and grinding the plant material.

- Extracting the sennosides using aqueous methanol.

- Purifying the extract through filtration and chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Sennosides A and B undergo various chemical reactions, including:

Reduction: Sennosides are reduced to rhein anthrone in the human intestine.

Oxidation: They can be oxidized to form different anthraquinone derivatives.

Common Reagents and Conditions:

Reduction: The reduction of sennosides to rhein anthrone occurs under the influence of gut bacteria.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize sennosides.

Major Products Formed:

Aplicaciones Científicas De Investigación

Sennosides A and B have a wide range of scientific research applications, including:

Chemistry: Used as reference compounds in the quality control of medicinal plants and formulations.

Biology: Studied for their effects on gut microbiota and their potential role in modulating gut health.

Medicine: Utilized as laxatives to treat constipation and to empty the large intestine before surgery.

Industry: Employed in the production of over-the-counter laxative medications.

Mecanismo De Acción

Sennosides A and B exert their effects primarily through their conversion to rhein anthrone by gut bacteria. Rhein anthrone stimulates the intestinal mucosa, leading to increased peristalsis and bowel movements . Additionally, sennosides increase the expression of cyclooxygenase 2 in macrophage cells, resulting in elevated levels of prostaglandin E2, which further promotes intestinal contractions .

Comparación Con Compuestos Similares

Sennosides A and B are part of a broader class of anthraquinone glycosides. Similar compounds include:

Sennoside C and D: These are also derived from senna and exhibit similar laxative properties.

Aloin: Another anthraquinone glycoside found in aloe vera, used for its laxative effects.

Uniqueness: Sennosides A and B are unique due to their potent laxative effects and their ability to be metabolized into active compounds by gut bacteria. This metabolic conversion is a key factor in their efficacy as laxatives .

Propiedades

Fórmula molecular |

C42H38O20 |

|---|---|

Peso molecular |

862.7 g/mol |

Nombre IUPAC |

9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 |

Clave InChI |

IPQVTOJGNYVQEO-LALZNDFESA-N |

SMILES isomérico |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |

SMILES canónico |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762921.png)

![7-{(1R,3R)-3-Hydroxy-2-[(E)-(S)-4-hydroxy-4-(1-propyl-cyclobutyl)-but-1-enyl]-5-oxo-cyclopentyl}-heptanoic acid methyl ester](/img/structure/B10762922.png)

![[(1R,4R,7S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762941.png)

![[(2R,3S,4S,6S,8S,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762961.png)

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762973.png)

![(1S,6R,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol](/img/structure/B10762987.png)

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10762994.png)